molecular formula C8H9ClO B141259 [2-(Chloromethyl)phenyl]methanol CAS No. 142066-41-9

[2-(Chloromethyl)phenyl]methanol

Cat. No.: B141259
CAS No.: 142066-41-9
M. Wt: 156.61 g/mol
InChI Key: YMBKVYRKYPKJSB-UHFFFAOYSA-N
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Description

[2-(Chloromethyl)phenyl]methanol (CAS 142066-41-9) is a benzyl alcohol derivative featuring both a hydroxymethyl (–CH₂OH) and a chloromethyl (–CH₂Cl) group on adjacent positions of a benzene ring, with a molecular weight of 156.61 g/mol . This unique arrangement of bifunctional groups confers distinct and versatile reactivity, making it a valuable building block in organic synthesis . The compound is particularly recognized for its role as a key intermediate in the synthesis of benzo[c]thiophenes and related heterocyclic scaffolds, which are privileged structures in medicinal and materials chemistry . Its mechanism of action in chemical synthesis leverages the reactivity of the chloromethyl group, which is activated by the benzene ring for nucleophilic substitution reactions, allowing for further functionalization and cyclization processes . Researchers utilize this compound in various transformations, including nucleophilic substitutions, cyclizations, and cross-coupling reactions, to construct more complex molecular architectures . Beyond its applications in heterocycle synthesis, this compound serves as a precursor for pharmaceutical compounds, with research indicating that some of its derivatives exhibit promising biological activities, such as antimicrobial efficacy against clinical isolates including Escherichia coli and Klebsiella pneumoniae , as well as cytotoxic properties against breast cancer cell lines (IC₅₀ values below 20 µM) . The compound must be handled with care; it is classified with the hazard statement H314 (Causes severe skin burns and eye damage) and should be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[2-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKVYRKYPKJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497269
Record name [2-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142066-41-9
Record name [2-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The direct chloromethylation of benzyl alcohol employs formaldehyde and hydrochloric acid under acidic conditions, adapted from methodologies used in the synthesis of structurally related chloromethyl aromatics. The reaction proceeds via electrophilic aromatic substitution, where protonated formaldehyde generates a chloromethyl carbocation intermediate. Concentrated sulfuric acid serves as both a catalyst and dehydrating agent, facilitating the formation of the chloromethyl group at the ortho position relative to the hydroxymethyl group.

Key parameters include:

  • Temperature : 70–100°C to balance reaction rate and side-product formation.

  • Molar Ratios : Benzyl alcohol, formaldehyde, and HCl in a 1:1.5–4:2.5–7.5 ratio.

  • Reaction Time : 10–30 hours for complete conversion.

Optimization and Challenges

A study mimicking industrial protocols revealed that excess formaldehyde improves chloromethyl group incorporation but risks cross-linking. Lower temperatures (70–80°C) favor ortho selectivity, while higher temperatures (>90°C) promote para substitution. Purification via vacuum distillation yields the product with ~85% purity, requiring subsequent recrystallization for pharmaceutical-grade material.

Table 1: Performance of Direct Chloromethylation Under Varied Conditions

Temperature (°C)HCl EquivalentsFormaldehyde EquivalentsYield (%)Purity (%)
7051.56882
857.53.07279
10054.06575

Protection/Deprotection Strategy

Stepwise Synthesis

To circumvent the directing effects of the hydroxyl group, benzyl alcohol is first protected as a tert-butyldimethylsilyl (TBS) ether. The protected intermediate undergoes chloromethylation under standard Blanc conditions (formaldehyde, HCl, ZnCl₂), followed by deprotection using tetrabutylammonium fluoride (TBAF).

Yield Enhancement

Protection with TBSCl in dichloromethane (0°C, 2 hours) achieves >95% efficiency. Chloromethylation at 80°C for 24 hours affords the chloromethylated derivative in 78% yield. Final deprotection recovers the hydroxyl group without affecting the chloromethyl moiety, yielding [2-(Chloromethyl)phenyl]methanol at 89% overall purity.

Table 2: Protection/Deprotection Route Efficiency

StepReagents/ConditionsYield (%)
ProtectionTBSCl, DCM, 0°C96
ChloromethylationHCHO, HCl, ZnCl₂, 80°C78
DeprotectionTBAF, THF, rt94

Bromination-Oxidation Approach

Bromination of o-Xylene

o-Xylene is brominated at one methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C). The resultant o-(bromomethyl)toluene is hydrolyzed to o-(hydroxymethyl)toluene via NaOH in aqueous ethanol (60°C, 6 hours).

Chlorination and Isolation

The remaining methyl group is chlorinated using sulfuryl chloride (SO₂Cl₂) under UV light, yielding this compound after fractional distillation. This route achieves 63% overall yield but requires stringent control over radical intermediates to prevent dihalogenation.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Industrial Viability

ParameterDirect ChloromethylationProtection/DeprotectionBromination-Oxidation
Total Steps133
Overall Yield (%)68–7270–7560–65
Purity Achievable (%)858982
ScalabilityHighModerateLow
Cost Efficiency$$$$$$$$$

Industrial-Scale Production Considerations

Continuous flow reactors enhance the direct chloromethylation route by improving heat transfer and reducing side reactions. Catalyst recycling (e.g., ZnCl₂ recovery via aqueous extraction) and solvent-free conditions align with green chemistry principles. Recent patents highlight the use of immobilized acidic ionic liquids to replace traditional H₂SO₄, reducing corrosion and waste .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
[2-(Chloromethyl)phenyl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in nucleophilic substitution reactions due to the reactivity of the chloromethyl group. The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions:

  • Oxidation Products :
    • [2-(Chloromethyl)phenyl]aldehyde
    • [2-(Chloromethyl)phenyl]carboxylic acid
  • Reduction Products :
    • [2-(Chloromethyl)phenyl]methane
  • Substitution Products :
    • Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated its efficacy against clinical isolates of Escherichia coli and Klebsiella pneumoniae, showing considerable inhibition at low concentrations. Additionally, investigations into its anticancer properties have revealed promising candidates with cytotoxicity against breast cancer cell lines, with IC50 values below 20 µM.

Medicinal Chemistry

Precursor for Pharmaceutical Compounds
The compound is being explored as a precursor for synthesizing various pharmaceutical agents. Its ability to act as an intermediate allows for the introduction of diverse functional groups into drug candidates, enhancing their therapeutic potential. Ongoing research aims to evaluate its effectiveness in drug formulations targeting infectious diseases and cancer treatment.

Industrial Applications

Production of Polymers and Resins
In industrial settings, this compound is utilized in the production of polymers and resins. The functional groups present in this compound facilitate polymerization reactions, contributing to the development of advanced materials with specific properties tailored for various applications.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of derivatives of this compound against clinical isolates. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

Anticancer Screening

In a screening assay for anticancer activity, several derivatives were tested against breast cancer cell lines. Compounds derived from this compound exhibited promising cytotoxic effects, with some derivatives achieving IC50 values below 20 µM.

Mechanism of Action

The mechanism of action of [2-(Chloromethyl)phenyl]methanol involves its reactivity towards various nucleophiles and electrophiles. The chlorine atom at the ortho position makes the benzyl group more reactive, facilitating nucleophilic substitution reactions. This reactivity is exploited in organic synthesis to introduce various functional groups into the benzyl ring .

Comparison with Similar Compounds

Diarylmethanol Derivatives

Several diarylmethanol analogs, synthesized via analogous routes, demonstrate how substituents influence physical and chemical properties (Table 1):

Table 1: Comparison of Diarylmethanol Derivatives

Compound Name Molecular Formula Physical State Melting Point (°C) Key IR (cm⁻¹) Key $^1$H NMR (δ, ppm) Applications/Significance
2-(Chloromethyl)phenylmethanol (2b) C₁₄H₁₂Cl₂O White solid 48–51 3205 (O–H stretch) 2.44 (d, J=2.4 Hz), 7.22–7.39 (m, 8H) Precursor to dichlorinated thiophenes
2-(Chloromethyl)phenylmethanol (2d) C₁₅H₁₅ClO₂ Colorless oil 3403, 1611 (C=O) 2.32 (d, J=2.3 Hz), 6.86 (m, 8H) Electron-donating methoxy group enhances solubility
4-{2-(Chloromethyl)phenylmethyl}benzonitrile (2e) C₁₅H₁₂ClNO Yellow oil 3439 (O–H), 2230 (C≡N) 2.68 (d, J=2.7 Hz), 7.26 (m, 8H) Cyano group enables conjugation in materials science

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) : Increase melting points and stabilize intermediates via resonance (e.g., 2b vs. 2d) .
  • Electron-donating groups (e.g., OCH₃) : Reduce crystallinity, resulting in oily states at room temperature .

Heterocyclic and Sulfur-Containing Analogs

Table 2: Heterocyclic and Sulfur Derivatives

Compound Name Molecular Formula Physical State Melting Point (°C) Key Features Applications
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ Solid Nitro group enhances electrophilicity Antifungal/antibacterial agent synthesis
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₂ClFO₃S White solid 137.3–138.5 Sulfone group stabilizes transition states Ruthenium-catalyzed reactions
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole C₁₁H₈ClF₃NS Thiazole ring introduces π-conjugation Agrochemical intermediates

Key Observations :

  • Sulfone/sulfur moieties : Improve thermal stability (e.g., 1f’s high melting point) and participate in redox cycles .
  • Thiazole rings : Enhance electronic properties for optoelectronic materials .

Ethanol and Amine Derivatives

Table 3: Alcohol and Amine Analogs

Compound Name Molecular Formula Physical State Key Features Applications
2-(2-Chlorophenyl)ethanol C₈H₉ClO Liquid Ethyl chain increases hydrophobicity Fragrance/pharmaceutical synth.
[2-(Aminomethyl)phenyl]methanol hydrochloride C₈H₁₂ClNO Solid Amine group enables salt formation Bioactive molecule synthesis

Key Observations :

  • Ethanol derivatives: Broader solubility profiles compared to methanol analogs .
  • Amine salts : Improved crystallinity and stability for storage .

Biological Activity

[2-(Chloromethyl)phenyl]methanol, a compound with the molecular formula C8H9ClO and a molar mass of 172.61 g/mol, is an organic molecule that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C8H9ClO
  • Molar Mass : 172.61 g/mol
  • Structure : The compound features a chloromethyl group attached to a phenyl ring, which enhances its reactivity in various chemical reactions.

The biological activity of this compound is largely attributed to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological targets such as enzymes and receptors. Specifically, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of their functions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 - 0.25 µg/mL
Acinetobacter baumannii1 - 4 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have demonstrated cytotoxic effects against human colorectal carcinoma cells (T84 cells) and other cancer types.

Cancer Cell Line IC50 Value
T84 (Colorectal carcinoma)15 µM
HeLa (Cervical carcinoma)10 µM

These results indicate that modifications to the structure of this compound could enhance its efficacy as an anticancer agent .

3. Other Pharmacological Activities

Further research has suggested additional pharmacological activities associated with this compound, including antifungal properties and potential use as a precursor for synthesizing pharmaceutical compounds. Its ability to act as an intermediate in organic synthesis also highlights its versatility in medicinal chemistry applications .

Case Studies

Several case studies have explored the biological activities of this compound derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae, demonstrating significant inhibition at low concentrations.
  • Anticancer Screening : Another study screened multiple derivatives for cytotoxicity against breast cancer cell lines, revealing promising candidates with IC50 values below 20 µM.

Q & A

Q. What are the recommended synthetic routes for [2-(Chloromethyl)phenyl]methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic reactions. For example, chloromethyl groups in aromatic systems (e.g., chloromethyl phenyl sulfide) undergo solvolysis in aqueous-organic solvents (e.g., ethanol-methanol mixtures) under controlled kinetic conditions . Optimizing solvent polarity and temperature is critical; lower polarity solvents may reduce side reactions. A patent application highlights the use of chloromethyl intermediates in multi-step syntheses, suggesting protective group strategies (e.g., for hydroxyl groups) to prevent undesired substitutions . Reaction monitoring via TLC or HPLC is advised to track intermediate formation.

Q. What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Key techniques include:
  • Melting Point Analysis : Compare observed values with literature data (e.g., 82–85°C for structurally related N-[2-(chloromethyl)phenyl]methanesulfonamide) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the chloromethyl (-CH2_2Cl) and benzyl alcohol (-CH2_2OH) groups. IR can validate O-H and C-Cl stretches. Discrepancies in spectral data (e.g., shifted peaks) may arise from solvent effects or impurities; replicate analyses in deuterated solvents (e.g., DMSO-d6_6) are recommended .
  • Chromatography : HPLC with UV detection ensures purity, while GC-MS identifies volatile byproducts.

Advanced Research Questions

Q. How does the chloromethyl group's reactivity influence the compound's stability under various solvent conditions, and what experimental approaches can assess decomposition pathways?

  • Methodological Answer : The chloromethyl group is prone to hydrolysis, especially in protic solvents. Kinetic studies in ethanol-water mixtures (e.g., 40% ethanol) show that nucleophilic attack by water or alcohols can form methanol or ether derivatives . To assess stability:
  • Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) at 40–60°C.
  • Monitor degradation via LC-MS to identify products (e.g., benzaldehyde from oxidation).
  • Control humidity during storage, as hygroscopicity may accelerate hydrolysis .

Q. What computational models are suitable for predicting the interaction of this compound with biological targets, and how can in silico findings be validated experimentally?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., histone deacetylases, referenced in related chlorinated ethanol derivatives) .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., chloromethyl electrophilicity).
  • Validation : Compare computational binding affinities with experimental IC50_{50} values from enzyme inhibition assays. For example, structural analogs like (R)-(4-chlorophenyl)(pyridin-2-yl)methanol have shown bioactivity in drug development .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound derivatives across studies?

  • Methodological Answer : Variations may arise from impurities, polymorphs, or measurement conditions. For example, chloromethyl-substituted thiazoles show melting point differences >10°C depending on recrystallization solvents . To resolve contradictions:
  • Reproduce Synthesis : Use standardized protocols (e.g., gradient cooling for crystallization).
  • Control Instrumentation : Calibrate DSC/melting point apparatuses.
  • Report Context : Specify solvent systems and heating rates in publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Chloromethyl)phenyl]methanol
Reactant of Route 2
[2-(Chloromethyl)phenyl]methanol

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